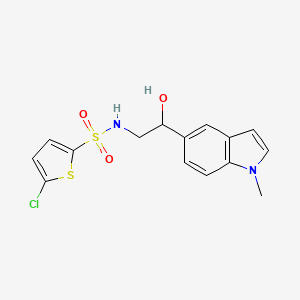

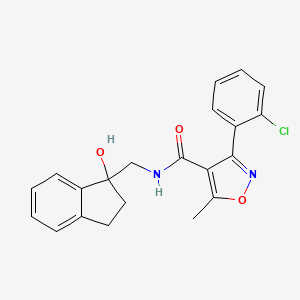

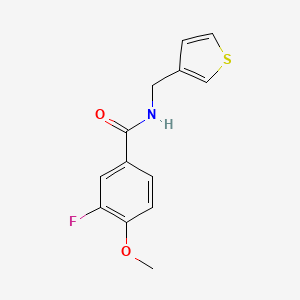

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole, commonly known as MEDMP, is an organic compound that is used in scientific research applications. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. MEDMP is a useful compound for research due to its ability to interact with a variety of molecules, including proteins, enzymes, and other organic compounds. It has been used in a variety of scientific research applications, such as enzyme inhibition, drug design, and protein-protein interactions.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Structural Analysis

1H-pyrazoles have been studied extensively for their ability to form hydrogen-bonded supramolecular materials, showing diverse structural arrangements based on the substitution patterns on the pyrazole ring. For instance, the annular tautomerism of curcuminoid NH-pyrazoles has been explored, revealing complex patterns of hydrogen bonding in solid-state structures, which are influenced by the presence of phenol residues or lack thereof. These studies have implications for the design of new materials with specific molecular recognition and assembly properties (Cornago et al., 2009). Similarly, the synthesis and structures of new 1H-pyrazole derivatives have been investigated, contributing to the understanding of tautomerism and molecular dimerization through N–H···N intermolecular hydrogen bonds (Wang et al., 2013).

Catalysis and Polymerization

The catalytic applications of pyrazole derivatives in the ring-opening polymerization of cyclic esters have been explored, demonstrating the potential of these compounds in synthesizing polymers with specific properties. The synthesis of 3-(2-methoxy-1,1-dimethylethyl)pyrazole and its reactions with various borohydrides under melt conditions highlight the versatility of pyrazole-based ligands in catalysis, offering insights into designing catalysts for specific polymerization reactions (Chisholm et al., 2007).

Synthesis and Characterization of Derivatives

Facile synthesis and characterization of various pyrazole derivatives reveal the structural diversity and potential applications of these compounds in different fields, including materials science and medicinal chemistry. The synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles and their spectral evaluation illustrate the methodological advancements in the synthesis of pyrazole derivatives and their characterization through spectral studies (Pareek et al., 2010).

Material Science and Fluorescence

The study of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles for supramolecular materials provides insights into the thermal stability, fluorescence, and hydrogen-bonding ability of these compounds, which can be tailored by substituting different groups on the pyrazole ring. This research opens avenues for developing new materials with specific properties such as fluorescence, which can be utilized in sensing, imaging, and electronic applications (Moyano et al., 2021).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZHQBNWJSQQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)